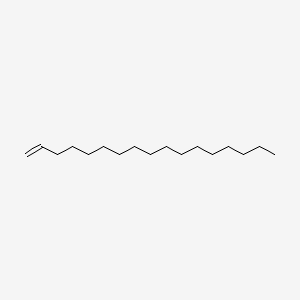

1-Heptadecene

Description

heptadecene is a natural product found in Dryopteris assimilis, Aphanizomenon, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

heptadec-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOBXTDBFNCOBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873236 |

Source

|

| Record name | 1-Heptadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 10-11 deg C; [Aldrich MSDS] |

Source

|

| Record name | Alkenes, C>10 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Heptadecene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000454 [mmHg] |

Source

|

| Record name | 1-Heptadecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6765-39-5, 26266-05-7, 64743-02-8 |

Source

|

| Record name | 1-Heptadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6765-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006765395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C30-38 olefin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064743028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTADECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkenes, C>10 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C>10 α- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTADECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P33057D09T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical and Physical Properties of 1-Heptadecene

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-heptadecene. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes quantitative data, detailed experimental methodologies, and logical and workflow diagrams to illustrate key concepts.

1-Heptadecene is an unsaturated aliphatic hydrocarbon classified as an alkene.[1] Its fundamental properties are summarized in the table below, providing a clear and concise reference for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₄ | [2][3][4] |

| Molecular Weight | 238.45 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow clear liquid | [5][6] |

| Density | 0.785 - 0.790 g/mL at 20-25 °C | [5][6][7][8] |

| Boiling Point | 300 °C at 760 mmHg | [5][6][8] |

| 157-159 °C at 11 mmHg | [9] | |

| Melting Point | 10 - 12 °C | [2][5][6][8] |

| Solubility in Water | 0.0003941 mg/L at 25 °C (estimated) | [5] |

| Solubility in Organic Solvents | Soluble in alcohol and other non-polar solvents | [5][10] |

| Refractive Index | 1.441 - 1.446 at 20 °C | [5][7][8] |

| Flash Point | 110 - 140.8 °C (closed cup) | [5][6][9] |

| Vapor Pressure | 0.000454 mmHg at 25 °C | [5][11] |

| CAS Number | 6765-39-5 | [3][4][12] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of liquid hydrocarbons like 1-heptadecene.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[7] Several methods are recognized by the OECD for this determination, including ebulliometry, the dynamic method, and the distillation method.[7]

Principle of the Distillation Method: A sample is heated in a distillation apparatus, and the temperature range over which the liquid boils and distills is recorded.[3][12]

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle or oil bath

-

Receiving cylinder

Procedure:

-

A measured volume of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is correctly positioned to measure the temperature of the vapor.

-

The flask is heated, and the temperature is recorded when the first drop of distillate falls from the condenser.

-

Heating is continued at a steady rate, and the temperature range is observed until the liquid is fully distilled.

-

The boiling point is typically reported as the temperature at which the liquid actively boils and the vapor temperature is stable.

Determination of Melting Point (OECD Guideline 102)

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity.[1][11]

Principle of the Capillary Method: A small, powdered sample is heated in a capillary tube, and the temperature range over which it melts is observed.[2][13]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or automated instrument)

-

Capillary tubes

-

Thermometer

-

Heating medium (oil or metal block)

Procedure:

-

A small amount of the finely powdered substance is packed into a capillary tube.

-

The capillary tube is attached to a thermometer or placed in the heating block of the apparatus.

-

The sample is heated slowly and uniformly.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[14]

Determination of Density (OECD Guideline 109)

Density is the mass per unit volume of a substance.[9][15] For liquids, this can be determined using a pycnometer, hydrometer, or oscillating densitometer.[16]

Principle of the Pycnometer Method: The mass of a known volume of the liquid is determined at a specific temperature.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and placed in a thermostatic bath to reach the desired temperature.

-

The pycnometer is removed from the bath, and the outside is carefully dried.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is useful for identification and purity assessment.

Principle of Refractometry: An Abbe refractometer is commonly used, which measures the critical angle of refraction of a thin film of the liquid between two prisms.[17]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of the liquid are placed on the lower prism.

-

The prisms are closed, and the instrument is allowed to equilibrate to the desired temperature, typically controlled by a water bath.

-

The light source is switched on, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Visualizations

Logical Relationships of 1-Heptadecene Properties

The following diagram illustrates the interconnectedness of the fundamental properties of 1-heptadecene.

Caption: Interrelation of 1-Heptadecene's molecular and physical properties.

Experimental Workflow for Boiling Point Determination

The diagram below outlines a generalized workflow for determining the boiling point of a liquid hydrocarbon using the distillation method.

Caption: Workflow for determining the boiling point via distillation.

References

- 1. laboratuar.com [laboratuar.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. store.astm.org [store.astm.org]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. laboratuar.com [laboratuar.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. oecd.org [oecd.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. oecd.org [oecd.org]

- 12. store.astm.org [store.astm.org]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. oecd.org [oecd.org]

- 16. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 17. pubs.aip.org [pubs.aip.org]

1-Heptadecene structural formula and isomers

An In-depth Technical Guide to 1-Heptadecene (B1198413): Structural Formula, Isomers, and Experimental Protocols

Introduction

1-Heptadecene is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₇H₃₄.[1][2] As a long-chain alkene, it and its various isomers are subjects of interest in several fields of research, including pheromone studies and as intermediates in organic synthesis. This guide provides a detailed overview of the structural formula of 1-heptadecene, its isomers, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

1-Heptadecene is characterized by a seventeen-carbon chain with a single double bond located at the first carbon position (C-1).[2] The general formula C₁₇H₃₄ encompasses a wide range of isomers, which can be broadly categorized into positional isomers and stereoisomers.

-

Positional Isomers: These isomers differ in the location of the double bond along the carbon chain. For example, in addition to 1-heptadecene, there is 2-heptadecene, 3-heptadecene, and so on, up to 8-heptadecene (B93569). The separation of these positional isomers can be challenging due to their similar properties.[3]

-

Stereoisomers: For positional isomers where the double bond is not at the terminal position (i.e., not 1-heptadecene), stereoisomerism exists in the form of cis/trans (or Z/E) isomers. This arises from the restricted rotation around the carbon-carbon double bond. For instance, 8-heptadecene exists as both cis-8-heptadecene and trans-8-heptadecene.[4][5]

Physicochemical Properties

The physical and chemical properties of heptadecene isomers vary depending on the position and geometry of the double bond. The following table summarizes key quantitative data for 1-heptadecene and its common isomer, 8-heptadecene.

| Property | 1-Heptadecene | (Z)-8-Heptadecene (cis) | (E)-8-Heptadecene (trans) |

| Molecular Formula | C₁₇H₃₄[1] | C₁₇H₃₄[5] | C₁₇H₃₄[4] |

| Molecular Weight | 238.45 g/mol [1] | 238.45 g/mol [5] | 238.45 g/mol [4] |

| CAS Number | 6765-39-5[1] | 16369-12-3[6] | 54290-12-9[4] |

| Boiling Point | 300 °C at 760 mm Hg[7] | 304-306 °C at 760 mm Hg[6] | Not available |

| Melting Point | 11-12 °C[8] | Not available | Not available |

| Density | 0.786 g/mL[7] | Not available | Not available |

| Refractive Index | 1.442 @ 20 °C[7] | Not available | Not available |

Experimental Protocols

Synthesis of 1-Heptadecene via Wittig Reaction

A common method for the synthesis of terminal alkenes like 1-heptadecene is the Wittig reaction. This protocol provides a general procedure adaptable for this synthesis.

Materials:

-

Hexadecyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Formaldehyde (B43269) (or paraformaldehyde)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend hexadecyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of n-butyllithium solution. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C.

-

Add a slight excess of formaldehyde to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding water.

-

Extract the aqueous layer with a non-polar solvent such as hexane or diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with hexane, to yield pure 1-heptadecene.

Analysis of Heptadecene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and identifying volatile isomers like heptadienes and can be applied to heptadecenes.[9] The coupling of GC with mass spectrometry (MS) allows for definitive identification of the isomers based on their mass spectra.[10]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A high-resolution capillary column is essential. A non-polar column (e.g., DB-1, 100% dimethylpolysiloxane) separates isomers primarily by boiling point. For better separation of cis/trans isomers, a more polar column (e.g., with a cyanopropyl or liquid crystalline stationary phase) is recommended.[3][9]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 10 minutes.

-

(Note: This program is a starting point and should be optimized for the specific column and isomer mixture.)

-

-

Injector and Detector Temperature: 250 °C.

-

MS Parameters (if used):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Procedure:

-

Sample Preparation: Dissolve the heptadecene isomer mixture in a volatile solvent like hexane to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram and, if applicable, the mass spectrum for each eluting peak.

-

Data Analysis:

-

Identification: Identify the isomers by comparing their retention times with those of known standards. Mass spectra can confirm the molecular weight (m/z 238.5) and provide fragmentation patterns for structural elucidation.[2]

-

Quantification: Determine the relative abundance of each isomer by integrating the area of its corresponding peak in the chromatogram.

-

Applications in Research and Development

Heptadecene and its isomers have been identified as components of pheromones in certain insect species, making them valuable for research in chemical ecology.[2] In the field of drug development and organic synthesis, long-chain alkenes serve as precursors for the synthesis of more complex molecules, including fatty acids, alcohols, and other functionalized long-chain compounds. The ability to selectively synthesize and purify specific isomers is crucial for these applications.

References

- 1. 1-Heptadecene [webbook.nist.gov]

- 2. 1-Heptadecene | C17H34 | CID 23217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vurup.sk [vurup.sk]

- 4. 8-Heptadecene [webbook.nist.gov]

- 5. cis-8-Heptadecene [webbook.nist.gov]

- 6. (Z)-8-heptadecene, 16369-12-3 [thegoodscentscompany.com]

- 7. 1-heptadecene [stenutz.eu]

- 8. 1-heptadecene, 6765-39-5 [thegoodscentscompany.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Synthesis of 1-Heptadecene: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for 1-heptadecene (B1198413), a long-chain alpha-olefin of significant interest in various research and development applications. This document details several synthetic strategies, including the Wittig reaction, Grignard reaction followed by dehydration, catalytic decarboxylation of stearic acid, olefin metathesis, and pyrolysis of heptadecyl acetate (B1210297). Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate practical implementation.

Wittig Reaction

The Wittig reaction is a robust and widely utilized method for the stereoselective synthesis of alkenes from aldehydes or ketones. For the synthesis of 1-heptadecene, two principal Wittig strategies are viable: the reaction of hexadecanal (B134135) with a methylene (B1212753) ylide or the reaction of a heptadecyl phosphonium (B103445) ylide with formaldehyde (B43269).[1][2]

Pathway A: From Hexadecanal and Methylenetriphenylphosphorane

This approach involves the reaction of a 16-carbon aldehyde (hexadecanal) with methylenetriphenylphosphorane. The ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.[1]

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise while stirring vigorously. The formation of the ylide is indicated by a color change, typically to a deep orange or reddish hue.

-

Allow the mixture to stir at 0°C for 1 hour to ensure complete ylide formation.

-

Reaction with Aldehyde: Dissolve hexadecanal (1.0 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the hexadecanal solution to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether or pentane (B18724) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product, containing 1-heptadecene and triphenylphosphine (B44618) oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Pathway B: From Heptadecyltriphenylphosphonium Bromide and Formaldehyde

This alternative Wittig route utilizes a C17 phosphonium salt and formaldehyde.

Experimental Protocol:

-

Phosphonium Salt Preparation: Reflux a solution of 1-bromoheptadecane (B13588) and triphenylphosphine in a suitable solvent like toluene (B28343) or acetonitrile (B52724) to form heptadecyltriphenylphosphonium bromide. Isolate and dry the salt.

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend heptadecyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C and add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise.

-

Stir the resulting ylide solution at 0°C for 1 hour.

-

Reaction with Formaldehyde: Introduce formaldehyde gas (generated by heating paraformaldehyde) into the ylide solution, or add a solution of anhydrous formaldehyde in THF.

-

Allow the reaction to proceed at room temperature for 4-6 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Pathway A.

Grignard Reaction Followed by Dehydration

This two-step pathway involves the initial synthesis of 1-heptadecanol (B72759) via a Grignard reaction, followed by the dehydration of the alcohol to yield 1-heptadecene. The Grignard reaction provides a reliable method for forming the C-C bond, and the subsequent dehydration is a standard transformation.[3][4]

Step 1: Synthesis of 1-Heptadecanol via Grignard Reaction

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of 1-bromohexadecane (B154569) (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromohexadecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (hexadecylmagnesium bromide).

-

Reaction with Formaldehyde: Cool the Grignard solution to 0°C.

-

Pass a stream of dry formaldehyde gas (from the depolymerization of paraformaldehyde) through the stirred Grignard solution.[5]

-

After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude 1-heptadecanol. The crude alcohol can be purified by recrystallization or column chromatography.

Step 2: Dehydration of 1-Heptadecanol

Experimental Protocol:

-

Acid-Catalyzed Dehydration: In a round-bottom flask fitted with a distillation apparatus, place the purified 1-heptadecanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[6] Alternatively, solid acid catalysts like alumina (B75360) or a zeolite (e.g., H-BEA) can be used for a cleaner reaction.[4]

-

Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting 1-heptadecene as it is formed. The typical temperature range is 150-200°C.

-

Work-up and Purification: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to obtain pure 1-heptadecene.

Catalytic Decarboxylation of Stearic Acid

The direct conversion of readily available fatty acids, such as stearic acid, to alkenes is an attractive synthetic route. This transformation can be achieved through catalytic decarboxylation, often yielding a mixture of alkanes and alkenes.[7][8][9]

Experimental Protocol (General Procedure):

-

Reaction Setup: In a high-pressure batch reactor, place stearic acid, a heterogeneous catalyst, and a suitable solvent (e.g., dodecane) if necessary.

-

Catalysts: Common catalysts include palladium on carbon (Pd/C), nickel on carbon (Ni/C), or cobalt-nitrogen-carbon (Co-N-C) materials.[7][8]

-

Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Heat the reactor to the desired temperature (typically 250-350°C) and pressurize if required. Some protocols may utilize a hydrogen atmosphere, which can lead to the formation of the corresponding alkane (heptadecane) as a byproduct.[9]

-

Maintain the reaction for a specified duration (e.g., 1-6 hours), with stirring.

-

Work-up and Analysis: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.

-

The product composition (1-heptadecene, other heptadecene isomers, and heptadecane) is typically analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Purification of 1-heptadecene from the product mixture can be achieved by fractional distillation.

| Catalyst | Temperature (°C) | Time (h) | Pressure | Solvent | Stearic Acid Conversion (%) | 1-Heptadecene Yield (%) | Reference |

| Pd/C | 300 | 1 | N/A | None | ~98 | N/A (Heptadecane) | [7] |

| Ni/C | 330 | 5 | N/A | None | >95 | N/A (Heptadecane) | [9] |

| CoPhPhen/MWCNT-900 | 300 | 4 | N₂ | Dodecane | 81.6 | 58.3 | |

| Mo/Al₂O₃ | 375 | 4 | N/A | Water/Oleic Acid | 92 (Oleic Acid) | Low (Heptadecane) | [10] |

Olefin Metathesis

Olefin metathesis offers a powerful method for the formation of C=C bonds. For the synthesis of 1-heptadecene, a cross-metathesis reaction between a shorter alpha-olefin and a longer internal or alpha-olefin in the presence of a suitable catalyst (e.g., a Grubbs-type catalyst) is a potential pathway.[11][12] A plausible route is the ethenolysis (cross-metathesis with ethylene) of 1-octadecene (B91540).

Experimental Protocol (Proposed):

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1-octadecene in an anhydrous, degassed solvent such as dichloromethane (B109758) or toluene.

-

Catalyst: Add a suitable olefin metathesis catalyst, for example, a second-generation Grubbs catalyst (e.g., [RuCl₂(PCy₃)(IMes)(=CHPh)]) (typically 1-5 mol%).

-

Reaction with Ethylene (B1197577): Bubble a slow stream of ethylene gas through the reaction mixture or maintain a positive pressure of ethylene.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by GC-MS.

-

Work-up and Purification: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate 1-heptadecene.

Pyrolysis of Heptadecyl Acetate

The pyrolysis of esters is a classic method for the synthesis of alkenes via a syn-elimination mechanism. This pathway involves the preparation of heptadecyl acetate from 1-heptadecanol, followed by thermal decomposition.

Step 1: Synthesis of Heptadecyl Acetate

Experimental Protocol:

-

In a round-bottom flask, dissolve 1-heptadecanol in an excess of acetic anhydride.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

-

Heat the mixture with stirring (e.g., at 100°C) for several hours.

-

Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride.

-

Extract the product with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain heptadecyl acetate, which can be purified by vacuum distillation.

Step 2: Pyrolysis of Heptadecyl Acetate

Experimental Protocol:

-

Apparatus: Set up a pyrolysis apparatus consisting of a flask to heat the heptadecyl acetate, a heated tube packed with inert material (e.g., glass beads or ceramic pieces) to serve as the pyrolysis zone, and a collection flask cooled in an ice bath.

-

Pyrolysis: Heat the pyrolysis tube to a high temperature (typically 400-500°C).

-

Slowly add the heptadecyl acetate dropwise to the heated tube under a slow stream of inert gas.

-

The vaporized ester will decompose in the hot zone, and the products (1-heptadecene and acetic acid) will be carried by the gas stream into the cold collection flask.

-

Work-up and Purification: Separate the organic layer from the collected pyrolysate.

-

Wash the organic layer with water and sodium bicarbonate solution to remove acetic acid.

-

Dry the 1-heptadecene and purify by fractional distillation.

Visualizing the Synthesis Pathways

Caption: Overview of major synthetic pathways to 1-heptadecene.

Caption: Experimental workflow for the Wittig synthesis of 1-heptadecene.

Caption: Workflow for 1-heptadecene synthesis via Grignard reaction and dehydration.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Dehydration of 1-octadecanol over H-BEA: A combined experimental and computational study (Journal Article) | OSTI.GOV [osti.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nobelprize.org [nobelprize.org]

- 12. Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of 1-Heptadecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptadecene (B1198413), a long-chain olefin, is a naturally occurring compound found across diverse biological taxa, from microorganisms to plants and insects. It plays significant roles in chemical communication and defense mechanisms. The growing interest in biofuels and bio-based chemicals has brought the biosynthetic pathways of 1-heptadecene and other long-chain alkenes into focus. This technical guide provides a comprehensive overview of the known natural sources of 1-heptadecene, its biosynthetic pathways, and detailed experimental protocols for its extraction, analysis, and enzymatic characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Natural Sources of 1-Heptadecene

1-Heptadecene has been identified in a variety of organisms, where it can function as a pheromone, an antimicrobial agent, or a component of cuticular waxes. The concentration of 1-heptadecene can vary significantly depending on the species, environmental conditions, and developmental stage of the organism.

Quantitative Abundance of Heptadecene in Various Natural Sources

The following table summarizes the quantitative data available for heptadecene (including 1-heptadecene and its isomers) in different natural sources. It is important to note that the extraction and quantification methods can influence the reported values.

| Organism | Phylum/Division | Tissue/Extract | Heptadecene Isomer(s) | Concentration | Reference(s) |

| Chlamydomonas reinhardtii | Chlorophyta | Whole cells | 7-Heptadecene | 368 ng/mg dry weight | [1] |

| Chlorella variabilis | Chlorophyta | Whole cells | 7-Heptadecene, 8-Heptadecene | ~0.08% of biomass dry weight | [1] |

| Nannochloropsis gaditana | Ochrophyta | Whole cells | Heptadecene | 597 ng/mm³ cell volume | [1] |

| Prochlorococcus strains | Cyanobacteria | Whole cells | 8-Heptadecene | 0.149–0.368% of dry weight | [2] |

| Synechococcus strains | Cyanobacteria | Whole cells | Heptadecene | 0.022–0.138% of dry weight | [2] |

| Pleurocapsa sp. PCC 7516 | Cyanobacteria | Whole cells | Heptadecane/Heptadecene | 0.262% ± 0.01% of dry weight | [3] |

| Terminalia travancorensis | Magnoliophyta | Bark (Chloroform extract) | 1-Heptadecene | 5.25% of extract | |

| Argogorytes fargeii (female) | Arthropoda | Cuticular extract | (Z)-8-Heptadecene | Present | [4] |

| Bryopsis maxima | Chlorophyta | Wounded tissue | (Z)-8-Heptadecene | Major volatile compound | [5] |

Biosynthesis of 1-Heptadecene and Related Alkenes

The biosynthesis of long-chain alkenes, including 1-heptadecene, primarily originates from fatty acid metabolism. Three major pathways have been elucidated in different organisms.

The OleABCD Pathway in Bacteria

A common pathway for the synthesis of long-chain internal alkenes in bacteria involves a four-enzyme system encoded by the oleABCD gene cluster. This "head-to-head" condensation pathway utilizes two fatty acyl-CoA molecules to produce a long-chain alkene.

-

OleA (Acyl-CoA Thiolase): Catalyzes a non-decarboxylative Claisen condensation of two fatty acyl-CoA molecules to form a β-keto acid.[6][7]

-

OleD (β-ketoacyl-ACP reductase): An NADPH-dependent reductase that reduces the β-keto group of the intermediate to a β-hydroxy acid.

-

OleC (β-lactone synthetase): An ATP-dependent enzyme that converts the β-hydroxy acid into a reactive β-lactone intermediate.[8][9]

-

OleB (β-lactone decarboxylase): Catalyzes the decarboxylation of the β-lactone to yield the final cis-alkene.[4][10]

The OleT (Cytochrome P450) Pathway in Bacteria

Several bacterial species utilize a cytochrome P450 enzyme, OleT, for the direct decarboxylation of free fatty acids to produce terminal alkenes (1-alkenes). This pathway is a shortcut compared to the multi-enzyme OleABCD system.

The proposed mechanism involves the activation of the P450 enzyme to a high-valent iron-oxo species (Compound I). This potent oxidant abstracts a hydrogen atom from the fatty acid substrate, initiating a radical-based mechanism that leads to the cleavage of the C-C bond and the release of CO₂ and a terminal alkene.

Light-Dependent Pathway in Microalgae

In several species of microalgae, the synthesis of heptadecene is a light-dependent process. The key enzyme in this pathway is a fatty acid photodecarboxylase (FAP). This enzyme utilizes blue light energy to catalyze the decarboxylation of a fatty acid precursor. In Chlamydomonas reinhardtii, the precursor for 7-heptadecene has been identified as cis-vaccenic acid (18:1Δ¹¹).[1][11]

The FAP enzyme contains a flavin adenine (B156593) dinucleotide (FAD) cofactor that absorbs a photon of blue light, becoming photoexcited. The excited FAD then initiates the decarboxylation of the fatty acid.[12]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic characterization of 1-heptadecene and related compounds.

Extraction of Cuticular Hydrocarbons from Insects

This protocol is adapted for the general extraction of cuticular hydrocarbons (CHCs) from insects for subsequent GC-MS analysis.[10][13]

Materials:

-

n-Hexane or n-pentane (pesticide residue grade or equivalent)

-

Glass vials with PTFE-lined caps (B75204) (2 mL)

-

Micro-inserts for vials

-

Nitrogen gas supply with a gentle stream evaporator

-

Internal standard solution (e.g., n-dodecane or n-eicosane (B1172931) in hexane (B92381), 10 ng/µL)

-

Forceps

Procedure:

-

Sample Collection: Collect insects and, if necessary, anesthetize them by cooling. The number of insects required depends on their size (e.g., a single adult blow fly or 20-30 smaller insects).[10]

-

Extraction: Place the insects into a glass vial. Add a sufficient volume of hexane to fully submerge the insects (typically 350-500 µL).[10]

-

Incubation: Gently agitate the vial for 10 minutes at room temperature.[10]

-

Solvent Transfer: Carefully remove the insects from the vial using clean forceps. Transfer the hexane extract to a new vial with a micro-insert.

-

Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a known volume of hexane containing the internal standard (e.g., 50 µL). The sample is now ready for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) of Bacterial Volatiles

This protocol is suitable for the analysis of volatile organic compounds (VOCs), including alkenes, produced by bacterial cultures.[14]

Materials:

-

Bacterial culture in liquid or solid medium

-

Headspace vials (15-20 mL) with magnetic crimp caps and PTFE/silicone septa

-

SPME fiber assembly with a suitable fiber (e.g., PDMS/DVB/Carboxen)

-

Heating block or water bath

-

Internal standard solution (e.g., 5-nonanol, 2 mg/L)

Procedure:

-

Sample Preparation: Transfer a defined volume of the bacterial culture (e.g., 5 mL) into a headspace vial.

-

Internal Standard Addition: Add a small volume of the internal standard solution (e.g., 50 µL) to the vial.

-

Incubation/Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 80°C) for a defined period (e.g., 10-60 minutes) to allow the volatiles to partition into the headspace.[14]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the column.

GC-MS Quantification of 1-Heptadecene

This protocol provides a general framework for the quantitative analysis of 1-heptadecene using an internal standard method.[9][15]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for hydrocarbon analysis.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-300°C.

-

Oven Temperature Program: Initial temperature of 40-60°C, hold for 2-3 minutes, then ramp at 10-15°C/min to 300°C, and hold for 5-10 minutes.[6]

-

MS Parameters (if applicable): Electron ionization (EI) at 70 eV, scan range m/z 40-500.

Procedure:

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of 1-heptadecene and a constant concentration of the internal standard (e.g., n-dodecane).

-

Calibration Curve: Inject the calibration standards into the GC-MS and record the peak areas for both 1-heptadecene and the internal standard. Plot the ratio of the peak area of 1-heptadecene to the peak area of the internal standard against the concentration of 1-heptadecene. This will generate a calibration curve.

-

Sample Analysis: Inject the prepared sample extract into the GC-MS.

-

Quantification: Identify the peaks for 1-heptadecene and the internal standard in the sample chromatogram based on their retention times and mass spectra. Calculate the ratio of their peak areas. Use the calibration curve to determine the concentration of 1-heptadecene in the injected sample.

-

Final Calculation: Back-calculate the concentration of 1-heptadecene in the original biological material, taking into account the initial mass or volume of the sample and the final volume of the extract.

Heterologous Expression and Purification of OleT

This protocol describes the expression of the cytochrome P450 enzyme OleT in E. coli and its subsequent purification.[10]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the oleT gene with an affinity tag (e.g., His-tag)

-

LB or TB medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

-

Ni-NTA affinity chromatography column

Procedure:

-

Transformation: Transform the expression vector into competent E. coli cells.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged OleT protein with elution buffer.

-

Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., using dialysis or a desalting column).

Conclusion

1-Heptadecene is a widespread natural product with diverse biological roles. The elucidation of its biosynthetic pathways, particularly the OleABCD, OleT, and FAP systems, has opened up new avenues for the biotechnological production of long-chain alkenes for use as biofuels and chemical feedstocks. The experimental protocols detailed in this guide provide a solid foundation for researchers to extract, identify, quantify, and study the biosynthesis of 1-heptadecene from various natural sources. Further research into the regulation of these biosynthetic pathways and the optimization of heterologous expression systems will be crucial for harnessing the full potential of these biocatalytic systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Latent hydrocarbons from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Cyanobacterial Hydrocarbon Composition and Distribution of Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositum.tuwien.at [repositum.tuwien.at]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cavity‐Based Discovery of New Fatty Acid Photodecarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

1-Heptadecene as an Insect Pheromone: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Abstract

1-Heptadecene (B1198413), a C17 mono-unsaturated alkene, functions as a critical semiochemical in the chemical ecology of various insect species. While not as extensively studied as other classes of pheromones, its role in chemical communication is significant, particularly in contexts of sexual attraction and chemical mimicry. This technical guide provides an in-depth review of the function, identification, and perception of 1-heptadecene as an insect pheromone. It consolidates available quantitative data, details the experimental protocols used for its characterization, and visualizes the associated biological and analytical workflows. The primary focus is on the well-documented case of (Z)-8-heptadecene in the pollination system of the orchid Ophrys insectifera and its wasp pollinator, Argogorytes mystaceus, which serves as a model for understanding the pheromonal role of this compound.

Introduction to 1-Heptadecene in Insect Communication

1-Heptadecene (C₁₇H₃₄) is a long-chain aliphatic hydrocarbon that has been identified as a behaviorally active compound in several insect orders.[1] Unlike more complex, multi-functionalized pheromone molecules, the activity of 1-heptadecene often relies on the specific isomerism of its double bond and its presence within a blend of other semiochemicals. Its primary documented roles are associated with sexual communication and pollination, where it can act as a key recognition cue.

One of the most compelling examples of 1-heptadecene's role is in the sexually deceptive pollination strategy of the fly orchid, Ophrys insectifera. This orchid mimics the sex pheromone of female wasps of the genus Argogorytes to attract males, which then attempt to copulate with the flower, thereby effecting pollination.[2][3] Key to this mimicry is the production of (Z)-8-heptadecene, a compound found in both the orchid's floral volatiles and in the cuticle of female Argogorytes fargeii wasps.[2][4][5] This shared chemistry provides a powerful model system for studying the biosynthesis, perception, and behavioral impact of this specific alkene. Beyond this system, 1-heptadecene has also been noted as a potential pheromone component in Carrion beetles (Silphidae) and other species, although detailed functional analyses are less common.[1]

Quantitative Data on 1-Heptadecene Activity

Quantitative analysis of pheromones is essential for synthesizing effective lures and understanding biological thresholds. Data for 1-heptadecene is primarily available from studies involving electrophysiology, which measures the antennal response to an odorant.

| Insect Species | Pheromone Component | Context | Analytical Method | Quantitative Finding | Reference |

| Argogorytes mystaceus (Wasp) | (Z)-8-Heptadecene | Sexual Deception / Pollination | GC-EAD | Consistently elicits electrophysiological responses from male antennae. | [4][5] |

| Argogorytes fargeii (Wasp) | (Z)-8-Heptadecene, n-Pentadecane | Female Sex Pheromone | GC-MS, GC-EAD | Confirmed as a shared, electrophysiologically active semiochemical with Ophrys insectifera. | [2][3] |

| Halyomorpha halys (Stink Bug) | 1-Pentadecene | Headspace Volatiles | HS-SPME-GC-MS | Detected as a minor component (0.32%) in adult headspace. (Note: This is a C15 analogue, included for context on related alkenes). | [6] |

Note: Specific dose-response data, such as the minimum concentration of 1-heptadecene required to elicit a behavioral response or the absolute quantity released by an individual insect, are not extensively detailed in the reviewed literature. The primary finding is the consistent electroantennographic (EAG) activity.

Experimental Protocols

The identification and characterization of 1-heptadecene as a pheromone rely on a combination of techniques for volatile collection, chemical analysis, and bioassays.

Pheromone Extraction and Collection

Protocol 1: Solvent Extraction of Cuticular Hydrocarbons This method is used to sample compounds present on the insect's cuticle, which is a common location for long-chain hydrocarbon pheromones.

-

Sample Collection : Individual insects (e.g., female Argogorytes wasps) are collected and may be frozen to immobilize them.

-

Extraction : The whole insect or specific body parts are immersed in a small volume (e.g., 50-200 µL) of a high-purity non-polar solvent, typically hexane (B92381) or dichloromethane, for a defined period (e.g., 10-30 minutes).[7]

-

Concentration : The solvent extract is carefully transferred to a clean vial. If the concentration of the target analyte is low, the sample can be concentrated under a gentle stream of purified nitrogen.

-

Storage : The final extract is stored in a sealed glass vial at low temperatures (e.g., -20°C) until analysis to prevent degradation and evaporation.[1]

Protocol 2: Headspace Volatile Collection using Solid-Phase Microextraction (SPME) SPME is a solvent-free technique ideal for capturing airborne volatiles released by a living organism, such as a flower or a "calling" insect.[6][7]

-

Sample Enclosure : The volatile source (e.g., an Ophrys insectifera inflorescence or a live insect) is placed within a sealed, inert glass chamber.

-

Fiber Exposure : An SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB) is exposed to the headspace within the chamber for a predetermined time (e.g., 30 minutes to 24 hours) to allow volatile compounds to adsorb onto the fiber.[1]

-

Analysis : The fiber is retracted and directly inserted into the heated injector port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Development and validation of an innovative headspace collection technique: volatile organic compound patterns emitted by different developmental stages of Halyomorpha halys [frontiersin.org]

- 7. benchchem.com [benchchem.com]

The Biological Activity and Function of 1-Heptadecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptadecene, a long-chain aliphatic alkene, has emerged as a molecule of interest in the scientific community due to its diverse biological activities. Present in a variety of natural sources, including plants and microorganisms, this compound has demonstrated promising antifungal, antibacterial, anti-inflammatory, and anticancer properties in preliminary studies. This technical guide provides a comprehensive overview of the current understanding of 1-Heptadecene's biological functions, with a focus on its mechanisms of action, quantitative activity data derived from extracts, and detailed experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

1-Heptadecene (C₁₇H₃₄) is an unsaturated hydrocarbon that has been identified in various natural sources.[1][2] Its presence in organisms ranges from bacteria and fungi to plants and insects, where it can play a role as a pheromone or a metabolic byproduct.[2] Recent scientific investigations have begun to uncover its potential as a bioactive compound, exhibiting a range of effects that are of interest for drug discovery and development. This guide synthesizes the available technical information on its biological activities, providing a framework for future research.

Antimicrobial Activity

Extracts containing 1-Heptadecene have shown notable activity against a spectrum of fungal and bacterial pathogens. The primary proposed mechanism of action is the disruption of the microbial cell membrane.

Antifungal Activity

The antifungal properties are believed to stem from the interaction of 1-Heptadecene with ergosterol, a critical component of fungal cell membranes. This interaction is hypothesized to increase membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.[3]

Antibacterial Activity

Similarly, the antibacterial effects of 1-Heptadecene-containing extracts are attributed to their ability to compromise the integrity of the bacterial cell membrane. This disruption can lead to a loss of membrane potential and an increase in permeability, resulting in bactericidal effects.[4][5] Flavonoids present in some extracts containing 1-Heptadecene may also interfere with cell-to-cell signaling pathways, thereby inhibiting biofilm formation.[6]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from studies on plant extracts containing 1-Heptadecene. It is important to note that these values represent the activity of the entire extract and not of purified 1-Heptadecene.

| Target Organism | Extract Source | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Aporosa cardiosperma (methanolic extract) | 250 | [7] |

| Bacillus subtilis | Aporosa cardiosperma (methanolic extract) | 250 | [7] |

| Mycobacterium tuberculosis | Aporosa cardiosperma (methanolic extract) | 250 | [7] |

| Klebsiella pneumoniae | Aporosa cardiosperma (methanolic extract) | 250 | [7] |

| Aeromonas hydrophila | Aporosa cardiosperma (methanolic extract) | 250 | [7] |

| Pseudomonas aeruginosa | Aporosa cardiosperma (methanolic extract) | 250 | [7] |

Experimental Protocols

A broth microdilution method is typically used to determine the MIC of extracts.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth, and the suspension is adjusted to a McFarland standard of 0.5.

-

Preparation of Extract Dilutions: A stock solution of the plant extract is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth.

-

Inoculation and Incubation: The standardized microbial suspension is added to each well. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.

Antimicrobial Mechanism Workflow

Anti-inflammatory Activity

Studies on heptadecane, a closely related saturated hydrocarbon, suggest that the anti-inflammatory effects may be mediated through the downregulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway

Heptadecane has been shown to inhibit the phosphorylation of key signaling molecules such as IKKα/β, ERK1/2, p38, and JNK. This, in turn, prevents the activation and nuclear translocation of the NF-κB complex, leading to a reduction in the expression of downstream pro-inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Experimental Protocols

This assay is used to quantify the activation of the NF-κB pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HCT-116) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

-

Treatment: The transfected cells are pre-treated with various concentrations of the test compound (e.g., 1-Heptadecene) for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Luciferase Assay: After an incubation period (e.g., 6-24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[8][9][10]

This technique is used to measure the protein levels of COX-2 and iNOS.

-

Cell Culture and Treatment: A relevant cell line (e.g., RAW 264.7 macrophages) is treated with the test compound and an inflammatory stimulus as described above.

-

Protein Extraction: The cells are lysed, and the total protein is extracted.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunodetection: The membrane is incubated with primary antibodies specific for COX-2 and iNOS, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.[11][12]

Anti-inflammatory Signaling Pathway

Anticancer Activity

Extracts containing 1-Heptadecene have demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways.

Apoptosis Induction

The anticancer activity of these extracts is thought to be mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various extracts containing 1-Heptadecene against different cancer cell lines. It is crucial to reiterate that these values reflect the potency of the total extract.

| Cell Line | Cancer Type | Extract Source | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | Streptomyces albidoflavus | 17.46 | [13] |

| MCF-7 | Breast Cancer | Rosa bracteata | 37.91 ± 2.10 | [14] |

| A549 | Lung Cancer | Rosa bracteata | 48.23 ± 3.55 | [14] |

| HepG2 | Liver Cancer | Rosa bracteata | 51.15 ± 6.42 | [14] |

| HCT-116 | Colon Cancer | Rosa bracteata | 45.72 ± 4.18 | [14] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[1][15][16]

Anticancer Signaling Pathway

Antioxidant Activity

Extracts containing 1-Heptadecene have also been reported to possess antioxidant properties, which can be attributed to their ability to scavenge free radicals.

Quantitative Antioxidant Data

The antioxidant capacity is often expressed as the IC50 value in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Extract Source | IC50 (µg/mL) | Reference |

| Streptomyces albidoflavus | 8.92 | [13] |

| Ruppia maritima | 87.92 | [17] |

Experimental Protocols

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity. The IC50 value is calculated from the percentage of inhibition.[7][17][18]

Antioxidant Activity Workflow

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Probable Mechanism(s) of Antifungal Activity of SJA-95, a Heptaene Polyene Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial efficacy and membrane mechanism of action of the Serratia-derived non-ionic lipopeptide, serrawettin W2-FL10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial mechanism of the action of Enteromorpha linza L. essential oil against Escherichia coli and Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity, acetylcholinesterase inhibitory potential and phytochemical analysis of Sarcocephalus latifolius Sm. bark used in traditional medicine in Sudan | springermedizin.de [springermedizin.de]

- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Exploring the mechanisms and mode of action of bioactive compounds from marine Streptomyces albidoflavus against breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Composition and Biological Activities of the Essential Oils from Different Parts of Rosa bracteata J.C.Wendl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Compositions, Antimicrobial, and Antioxidant Activities of the Essential Oil Extracted From Garden Cress Seeds Growing in Three Districts of South Wollo, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological data and safety information for 1-Heptadecene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 1-Heptadecene have not been fully investigated. This document summarizes the currently available safety information and outlines standard experimental protocols for toxicological assessment. All personnel handling this substance should exercise caution and adhere to good laboratory practices.

Chemical and Physical Properties

1-Heptadecene is an unsaturated hydrocarbon with a single double bond.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H34 | [1] |

| Molecular Weight | 238.45 g/mol | [2] |

| CAS Number | 6765-39-5 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 10-12 °C | [3] |

| Boiling Point | 157-159 °C at 11 mmHg | [2] |

| Density | 0.785 g/mL at 25 °C | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Vapor Pressure | 0.000454 mmHg at 25 °C | [3] |

| Refractive Index | 1.441 at 20 °C | [2] |

| Solubility | No information available | [4] |

Toxicological Data

Comprehensive toxicological data for 1-Heptadecene is not available. The following sections summarize the qualitative information from material safety data sheets (MSDS) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Acute Toxicity

| Endpoint | Result | Classification |

| Oral | Data not available | Not classified |

| Dermal | Data not available | Not classified |

| Inhalation | Data not available | Not classified |

MSDS sources indicate that inhalation may cause respiratory tract irritation. Ingestion may cause irritation of the digestive tract.

Skin Corrosion/Irritation

| Endpoint | Result | Classification |

| Skin Irritation | May cause skin irritation. | Not classified |

Serious Eye Damage/Eye Irritation

| Endpoint | Result | Classification |